molecular formula C38H64N12O14 B12372655 Ac-pSar12-OH

Ac-pSar12-OH

Cat. No.: B12372655
M. Wt: 913.0 g/mol
InChI Key: IOFCDTUBHNNIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: In chemistry, Ac-pSar12-OH is used as a linker for the preparation of ligand-drug conjugates. It helps in the synthesis of complex molecules with specific properties .

Biology: In biology, this compound is used in the study of protein conjugation and drug delivery systems. It helps in the development of targeted therapies for various diseases .

Medicine: In medicine, this compound is used in the development of therapeutic drugs. It is particularly valuable in the creation of antibody-drug conjugates (ADCs) for cancer treatment .

Industry: In the industry, this compound is used in the production of high-purity peptides and other bioactive compounds. It is also used in the development of new drug delivery systems .

Mechanism of Action

Mechanism: Ac-pSar12-OH acts as a linker in ligand-drug conjugates, facilitating the attachment of therapeutic agents to targeting molecules. This enhances the delivery and efficacy of the therapeutic agents .

Molecular Targets and Pathways: The molecular targets of this compound include specific proteins and receptors involved in disease pathways. By targeting these molecules, this compound helps in the precise delivery of therapeutic agents to the affected areas .

Comparison with Similar Compounds

  • Polysarcosine
  • Polyethylene glycol (PEG)
  • Other peptide linkers

Uniqueness: Ac-pSar12-OH is unique due to its high purity, stability, and effectiveness as a linker in ligand-drug conjugates. Unlike other similar compounds, this compound offers better solubility and biocompatibility, making it a preferred choice in scientific research and drug development .

Properties

Molecular Formula

C38H64N12O14

Molecular Weight

913.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64)

InChI Key

IOFCDTUBHNNIHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

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